(2R)-4-Aminobutan-2-ol Hydrochloride: A Technical Guide for Drug Development Professionals
(2R)-4-Aminobutan-2-ol Hydrochloride: A Technical Guide for Drug Development Professionals
Core Molecular Profile: Structure, Properties, and Significance
(2R)-4-aminobutan-2-ol hydrochloride is the hydrochloride salt of a chiral amino alcohol. Its structure features a four-carbon chain with an amino group at position 4 and a hydroxyl group at the stereocenter, position 2. The "(2R)" designation defines the specific three-dimensional arrangement of the atoms at this chiral center, a critical feature for its biological activity and use in asymmetric synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C4H12ClNO[1] |
| Molecular Weight | 125.60 g/mol |
| Appearance | Solid |
| CAS Number | 1807941-74-7[1] |
The presence of both an amine and a hydroxyl group on a chiral scaffold makes (2R)-4-aminobutan-2-ol a versatile synthon in the construction of complex, biologically active molecules. Its defined stereochemistry is paramount, as the physiological effects of chiral drugs are often highly dependent on their stereoisomeric form.
Synthesis and Stereochemical Control: An Overview
The synthesis of enantiomerically pure (2R)-4-aminobutan-2-ol is a key step in its utilization. A common strategy involves the asymmetric reduction of a ketone precursor, 4-aminobutan-2-one.
A Generalized Synthetic Workflow:
The following diagram illustrates a logical pathway for the synthesis of (2R)-4-aminobutan-2-ol hydrochloride, starting from a commercially available precursor.
Caption: A simplified workflow for the synthesis of (2R)-4-aminobutan-2-ol hydrochloride.
Experimental Considerations:
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Starting Material: The synthesis often begins with 4-aminobutan-2-one hydrochloride.[2][3][4]
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Asymmetric Reduction: This is the most critical step for establishing the desired stereochemistry. It typically employs a chiral catalyst and a reducing agent to selectively produce the (R)-enantiomer of the alcohol.
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Purification and Salt Formation: After the reduction, the product is purified to remove any unreacted starting material, byproducts, and the catalyst. The final step involves the addition of hydrochloric acid to form the stable hydrochloride salt.
Applications in Pharmaceutical Research
The primary application of (2R)-4-aminobutan-2-ol hydrochloride is as a chiral building block in the synthesis of pharmaceutical compounds. The stereochemically defined amine and hydroxyl groups serve as handles for the introduction of various pharmacophoric elements.
Significance in Drug Design:
The use of enantiomerically pure starting materials like (2R)-4-aminobutan-2-ol is a cornerstone of modern drug development. It allows for the synthesis of single-enantiomer drugs, which can offer several advantages over racemic mixtures, including:
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Improved Therapeutic Index: The desired therapeutic effect may reside in one enantiomer, while the other may be inactive or contribute to side effects.
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Simplified Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profiles of enantiomers can differ significantly.
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Reduced Drug Load: By administering only the active enantiomer, the total dose can be lowered, potentially reducing the risk of off-target effects.
Chiral amino alcohols are structural motifs found in a variety of therapeutic agents, and (2R)-4-aminobutan-2-ol is a valuable precursor for creating novel drug candidates. For instance, related chiral aminobutanols are key raw materials in the production of important antiviral medications.[5]
Analytical Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of (2R)-4-aminobutan-2-ol hydrochloride is crucial for its use in drug synthesis. A comprehensive analytical testing regimen is therefore essential.
Key Analytical Techniques:
| Analytical Method | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | Confirms the chemical structure and provides information about the purity of the sample. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Assesses the enantiomeric purity, ensuring the predominance of the (2R)-enantiomer. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., -OH, -NH2). |
A Self-Validating Analytical Workflow:
The following diagram outlines a logical workflow for the comprehensive analysis of a batch of (2R)-4-aminobutan-2-ol hydrochloride.
Caption: A workflow for the analytical validation of (2R)-4-aminobutan-2-ol hydrochloride.
Safety, Handling, and Storage
(2R)-4-aminobutan-2-ol hydrochloride, like its parent amine, should be handled with appropriate safety precautions. The free amine form is corrosive and can cause severe skin burns and eye damage.[6][7][8]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
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Ventilation: Handle in a well-ventilated area to avoid breathing in any dust, mists, or vapors.[6]
-
In Case of Contact: If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6]
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Storage: Store in a tightly sealed container in a cool, dry place. Changes in color, such as from colorless to yellow, may indicate degradation.[9]
Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
-
4-Aminobutan-2-one hydrochloride | C4H10ClNO. PubChem. Retrieved from: [Link]
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(R)-4-AMINOBUTAN-2-OL HCL, 95% Purity, C4H12ClNO, 100 mg. CP Lab Safety. Retrieved from: [Link]
-
2-Butanol, 4-amino-. PubChem. Retrieved from: [Link]
-
3-Aminobutan-2-ol. PubChem. Retrieved from: [Link]
-
4-AMINOBUTAN-2-OL. Matrix Fine Chemicals. Retrieved from: [Link]
- Synthetic method of aminobutanol. Google Patents.
-
PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from: [Link]
-
(2S)-4-aminobutan-2-ol. PubChem. Retrieved from: [Link]
-
4-Aminobutan-2-one. PubChem. Retrieved from: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]
- 3. 4-Aminobutan-2-one hydrochloride | C4H10ClNO | CID 15565027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Aminobutan-2-one hydrochloride 21419-24-9 [sigmaaldrich.com]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 4-AMINO-2-BUTANOL | 39884-48-5 [amp.chemicalbook.com]
- 8. 2-Butanol, 4-amino- | C4H11NO | CID 170254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
